molecular formula C17H13N5O B12934234 3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline CAS No. 87595-05-9

3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline

Cat. No.: B12934234
CAS No.: 87595-05-9
M. Wt: 303.32 g/mol
InChI Key: AYTFOERCNLIQDD-UHFFFAOYSA-N
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Description

3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core, which is fused with a phenyl group and an aniline moiety, making it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of diphenylhydrazone and pyridine with iodine to form the pyrazolo[3,4-b]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    1H-pyrazolo[3,4-b]quinolines: Contain a quinoline ring fused with the pyrazole ring.

    1H-pyrazolo[3,4-b]pyrimidines: Feature a pyrimidine ring fused with the pyrazole ring.

Uniqueness

3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline is unique due to its specific substitution pattern and the presence of both phenyl and aniline groups. This unique structure allows for diverse chemical modifications and potential biological activities that may not be observed in similar compounds .

Properties

CAS No.

87595-05-9

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)oxyaniline

InChI

InChI=1S/C17H13N5O/c18-12-5-4-8-14(9-12)23-16-11-19-17-15(21-16)10-20-22(17)13-6-2-1-3-7-13/h1-11H,18H2

InChI Key

AYTFOERCNLIQDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)OC4=CC=CC(=C4)N

Origin of Product

United States

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